molecular formula C9H12N2 B13196592 Pyridine, 2-(3-azetidinylmethyl)-

Pyridine, 2-(3-azetidinylmethyl)-

Cat. No.: B13196592
M. Wt: 148.20 g/mol
InChI Key: HENXGQYOOKZDAK-UHFFFAOYSA-N
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Description

Pyridine, 2-(3-azetidinylmethyl)- is a heterocyclic organic compound with the molecular formula C9H12N2 It features a pyridine ring substituted with a 3-azetidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-(3-azetidinylmethyl)- can be achieved through several methods. One common approach involves the [4 + 2] cycloaddition of 1-azadienes with 2-carbon π-components. This method leverages the thermal pericyclic or hetero-Diels Alder reaction and transition metal-catalyzed formal [4 + 2] cycloaddition reactions . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride or DMF to yield substituted pyridines .

Industrial Production Methods

Industrial production of Pyridine, 2-(3-azetidinylmethyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and controlled reaction environments are common practices to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-(3-azetidinylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, piperidines, and pyridine N-oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pyridine, 2-(3-azetidinylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 2-(3-azetidinylmethyl)- involves its interaction with specific molecular targets and pathways. The pyridine ring can participate in various binding interactions with enzymes and receptors, influencing biological processes. The azetidinylmethyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2-(3-azetidinylmethyl)- is unique due to the presence of the azetidinylmethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

2-(azetidin-3-ylmethyl)pyridine

InChI

InChI=1S/C9H12N2/c1-2-4-11-9(3-1)5-8-6-10-7-8/h1-4,8,10H,5-7H2

InChI Key

HENXGQYOOKZDAK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CC2=CC=CC=N2

Origin of Product

United States

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